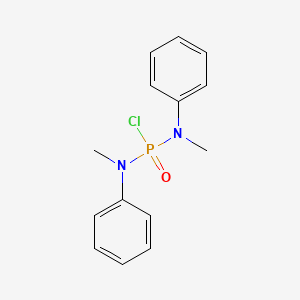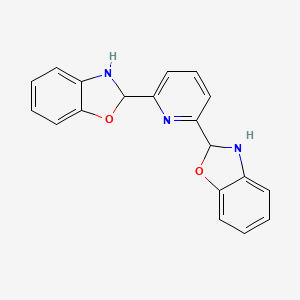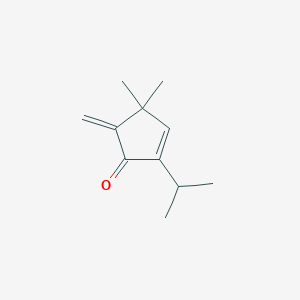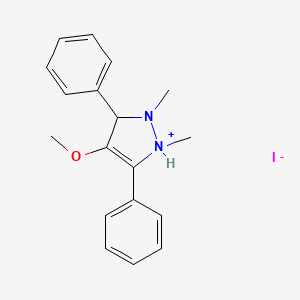![molecular formula C7H14N2O6S B14603512 Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate CAS No. 61093-45-6](/img/structure/B14603512.png)
Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its unique structure, which includes both ester and amide functionalities, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate typically involves the reaction of ethyl chloroformate with methanesulfonamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product. The reaction conditions usually involve maintaining a low temperature to prevent decomposition and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Produces ethylamine and methanesulfonic acid.
Reduction: Produces ethylamine.
Substitution: Produces various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the modification of biomolecules to study protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate involves the formation of stable carbamate linkages with amines. This stability is due to the resonance structure of the carbamate group, which reduces the nucleophilicity of the nitrogen atom. The compound can be selectively deprotected under specific conditions, allowing for controlled release of the amine functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
t-Butyl carbamate: Another carbamate used as a protecting group for amines.
Benzyl carbamate: Used in similar applications but has different deprotection conditions.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Commonly used in peptide synthesis.
Uniqueness
Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate is unique due to its dual functionality, which allows it to participate in a wider range of chemical reactions compared to other carbamates. Its stability and ease of deprotection make it a valuable tool in organic synthesis .
Eigenschaften
CAS-Nummer |
61093-45-6 |
|---|---|
Molekularformel |
C7H14N2O6S |
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
ethyl N-[(ethoxycarbonylamino)methylsulfonyl]carbamate |
InChI |
InChI=1S/C7H14N2O6S/c1-3-14-6(10)8-5-16(12,13)9-7(11)15-4-2/h3-5H2,1-2H3,(H,8,10)(H,9,11) |
InChI-Schlüssel |
CWSHXUWGSOGZSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NCS(=O)(=O)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)



![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)



![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)

